3-(benzylthio)-5-methyl-4H-1,2,4-triazole
Overview
Description
3-(Benzylthio)-5-methyl-4H-1,2,4-triazole is a compound belonging to the 1,2,4-triazole family, which is significant due to its varied applications in organic synthesis and medicinal chemistry. The triazole core is known for its versatility and reactivity, making it a valuable building block in the creation of complex molecules.
Synthesis Analysis
The synthesis of 3-(benzylthio)-5-methyl-4H-1,2,4-triazole typically involves the use of click chemistry reactions, such as the Huisgen cycloaddition, or through conventional methods involving the reaction of corresponding hydrazides with carbon disulfide in alcoholic potassium hydroxide to yield the desired triazole derivatives (Lakshman & Gupta, 2009).
Molecular Structure Analysis
Structural analysis of 3-(benzylthio)-5-methyl-4H-1,2,4-triazole reveals a heterocyclic framework with a 1,2,4-triazole ring substituted with a benzylthio group and a methyl group at positions 3 and 5, respectively. This molecular structure allows for significant interactions and reactivity, as evidenced by various single-crystal X-ray diffraction studies (Hanif et al., 2007).
Chemical Reactions and Properties
3-(Benzylthio)-5-methyl-4H-1,2,4-triazole engages in various chemical reactions, including catalytic activation of oxidation and transfer hydrogenation, showcasing its utility in synthetic organic chemistry. The presence of the benzylthio group also influences its catalytic efficiency and reaction pathways (Saleem et al., 2014; Saleem et al., 2015).
Physical Properties Analysis
The physical properties of 3-(benzylthio)-5-methyl-4H-1,2,4-triazole, such as melting point, solubility, and crystal structure, are crucial for its application in various fields. The compound generally demonstrates moderate solubility in common organic solvents and exhibits specific crystalline forms depending on the synthesis conditions and the presence of substituents (Boechat et al., 2010).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups present in the 3-(benzylthio)-5-methyl-4H-1,2,4-triazole molecule. The triazole ring imparts unique electronic characteristics, influencing the compound's reactivity in different chemical environments (Kleschick & Bordner, 1989).
Scientific Research Applications
Angiotensin II Antagonism
3-(Benzylthio)-5-methyl-4H-1,2,4-triazole derivatives have been evaluated for their potential as angiotensin II (AII) antagonists. These compounds, particularly those with a benzylthio group at C5, showed significant potency in blocking AII pressor response in rats. For instance, 3-n-butyl-5-[(2-carboxybenzyl)thio]-4-[[2'-(1H-tetrazol-5-yl)biphenyl-4-yl]methyl]-4H-1,2,4-triazole demonstrated a notable duration of action and potency, comparable to that of DuP 753, a known AII antagonist (Ashton et al., 1993).
Regioselectivity in Chemical Reactions
The reaction of 3-amino-5-benzylthio-1,2,4-triazole with acetylacetaldehyde dimethyl acetal can yield different products depending on the reaction conditions. This demonstrates the importance of understanding and controlling the regioselectivity in chemical reactions involving this compound for the synthesis of specific derivatives (Monte et al., 1989).
Antimicrobial and Antifungal Effects
Research has indicated that 1,2,4-triazole derivatives, which include 3-(benzylthio)-5-methyl-4H-1,2,4-triazole, exhibit a broad spectrum of biological activity. These compounds have shown promising antimicrobial and antifungal effects, making them of interest for medical and veterinary applications, especially in the treatment of fungal diseases on animal skin (Ohloblina et al., 2022).
Inhibition of Methionine Aminopeptidase-2
3-Anilino-5-benzylthio-1,2,4-triazole compounds have been identified as potent inhibitors of the human metalloprotease, methionine aminopeptidase-2 (MetAP2). These inhibitors exhibit high potencies, with some showing effectiveness in the picomolar range. This highlights their potential utility in cancer therapy as MetAP2 inhibitors could play a role in anticancer treatments (Marino et al., 2007).
properties
IUPAC Name |
3-benzylsulfanyl-5-methyl-1H-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S/c1-8-11-10(13-12-8)14-7-9-5-3-2-4-6-9/h2-6H,7H2,1H3,(H,11,12,13) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VTZCBPXYGXVXMP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1)SCC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875920 | |
Record name | 2-Thiobenzyl-5-Me-1,3,4-triazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30875920 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
14.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49641483 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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